ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides, thiazole derivatives, and sulfonamides. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoyl or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate may exhibit similar biological activities, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for further research in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a catalyst or a stabilizer.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and benzothiazole.
Sulfonamides: Compounds with sulfonamide groups, such as sulfanilamide and sulfamethoxazole.
Uniqueness
Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, sulfonamide group, and benzoyl imino moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O5S2/c1-8-31-22(28)20-17(6)25(7)23(32-20)24-21(27)18-9-11-19(12-10-18)33(29,30)26(13-15(2)3)14-16(4)5/h9-12,15-16H,8,13-14H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDMUVVKNDFESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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